2-(carbamoylamino)-N-[(3R,4S)-1-[(2-chlorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]acetamide
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Overview
Description
2-(carbamoylamino)-N-[(3R,4S)-1-[(2-chlorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a cyclopropyl group, and a pyrrolidine ring, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamoylamino)-N-[(3R,4S)-1-[(2-chlorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]acetamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorophenyl and cyclopropyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(carbamoylamino)-N-[(3R,4S)-1-[(2-chlorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(carbamoylamino)-N-[(3R,4S)-1-[(2-chlorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(carbamoylamino)-N-[(3R,4S)-1-[(2-chlorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies on its binding affinity and molecular interactions are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(carbamoylamino)-N-[(3R,4S)-1-[(2-chlorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]acetamide include other pyrrolidine derivatives and compounds with similar functional groups, such as:
- 2-(carbamoylamino) lauric acid
- N-(2-chlorophenyl)-2-(cyclopropylamino)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(carbamoylamino)-N-[(3R,4S)-1-[(2-chlorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O2/c18-14-4-2-1-3-12(14)8-22-9-13(11-5-6-11)15(10-22)21-16(23)7-20-17(19)24/h1-4,11,13,15H,5-10H2,(H,21,23)(H3,19,20,24)/t13-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPMYFPCYWHDPF-HIFRSBDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2NC(=O)CNC(=O)N)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2NC(=O)CNC(=O)N)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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